molecular formula C17H20N4O2 B2726107 ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2309552-73-4

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No. B2726107
CAS RN: 2309552-73-4
M. Wt: 312.373
InChI Key: UAFZSTHOZFANGI-UHFFFAOYSA-N
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Description

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Synthesis

Research into imidazotetrazines, a class of compounds that share structural motifs with the queried compound, has shown promising antitumor activities. For example, the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have been explored for their broad-spectrum antitumor properties. These compounds have demonstrated curative activity against L-1210 and P388 leukemia, potentially acting as prodrugs for modifications of acyclic triazenes, highlighting a significant interest in this structural class for cancer research (Stevens et al., 1984).

Transition Metal Complexes

The study of transition metal complexes containing C2-symmetric bis(imidazolin-2-imine) ligands derived from 1-alkyl-3-arylimidazolin-2-ylidene demonstrates the compound's potential in catalysis and material science. This research showcases the synthesis of novel N-heterocyclic carbene (NHC) ligands and their application in creating metal complexes with potential for polymerization catalysis and other material applications (Glöge et al., 2015).

Multicomponent Reactions

The development of novel multicomponent reactions, such as the synthesis of tetrazolyl oximes from Z-chlorooximes, isocyanides, and trimethylsilyl azide, presents another area of interest. These reactions are crucial for generating libraries of compounds with potential biological activities, showcasing the versatility of incorporating imidazole and related structures in drug discovery and development processes (Giustiniano et al., 2017).

Molecular Docking and Anticancer Activity

Explorations into the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents offer insights into the structural requirements for biological activity. Such studies highlight the potential of compounds with complex heterocyclic frameworks for targeted therapeutic applications (Katariya et al., 2021).

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(15-9-16(23-19-15)11-1-2-11)21-12-3-4-13(21)8-14(7-12)20-6-5-18-10-20/h5-6,9-14H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFZSTHOZFANGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3C4CCC3CC(C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

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